N-(2,2,2-trifluoroethyl)pyridin-4-amine
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Overview
Description
N-(2,2,2-trifluoroethyl)pyridin-4-amine: is a chemical compound with the molecular formula C(_7)H(_7)F(_3)N(_2). It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of a pyridine ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(2,2,2-trifluoroethyl)pyridin-4-amine Similar compounds have been known to target mitochondrial respiration .
Mode of Action
The specific mode of action of This compound It’s worth noting that compounds with similar structures have been found to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport .
Biochemical Pathways
The biochemical pathways affected by This compound Based on the mode of action, it can be inferred that it may affect the electron transport chain in the mitochondria .
Result of Action
The molecular and cellular effects of This compound Based on its potential mode of action, it could potentially disrupt mitochondrial function, leading to a decrease in atp production .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidin-4-amine derivatives, which contain a similar pyridin-4-amine moiety, can act as mitochondrial respiration inhibitors by interrupting the mitochondrial electron transport via inhibition of NADH: ubiquinone oxidoreductase (complex I) .
Molecular Mechanism
Compounds with a similar pyridin-4-amine moiety have been found to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport chain .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine typically begins with pyridin-4-amine and 2,2,2-trifluoroethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2,2-trifluoroethyl)pyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted pyridin-4-amines with different functional groups replacing the trifluoroethyl group.
Scientific Research Applications
Chemistry:
Building Block: N-(2,2,2-trifluoroethyl)pyridin-4-amine is used as a building block in the synthesis of more complex molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Biochemical Probes: The compound is used in the development of biochemical probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: this compound is investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)aniline: Similar structure but with an aniline ring instead of a pyridine ring.
N-(2,2,2-trifluoroethyl)benzylamine: Contains a benzylamine moiety instead of a pyridine ring.
N-(2,2,2-trifluoroethyl)pyridin-2-amine: Similar structure but with the trifluoroethyl group attached to the 2-position of the pyridine ring.
Uniqueness: N-(2,2,2-trifluoroethyl)pyridin-4-amine is unique due to the specific positioning of the trifluoroethyl group on the 4-position of the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKVLFRRTNWHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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